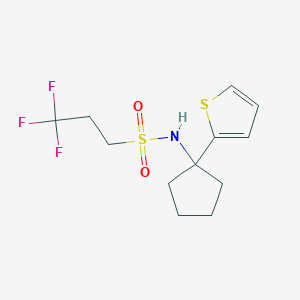

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide

Beschreibung

3,3,3-Trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a trifluoropropyl chain, a thiophen-2-yl-substituted cyclopentyl group, and a sulfonamide linkage. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions, making it relevant in medicinal chemistry and materials science. Structural elucidation via crystallography (e.g., SHELX programs ) and synthetic routes involving sulfonylation of cyclopentyl-thiophene intermediates are inferred, though explicit synthesis details are absent in the provided evidence.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHPJRGQTKIZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of thiophene-2-carboxylic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to sulfonation using trifluoromethanesulfonic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Recent studies have highlighted that derivatives of sulfonamides can exhibit cytotoxic activities against various cancer cell lines. For example, compounds similar to 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide have shown moderate activity with IC50 values indicating their effectiveness against specific cancer types. This includes activity against human colon adenocarcinoma and melanoma cells, suggesting that modifications to the core structure can enhance potency and selectivity against cancer targets .

1.2. G Protein-Coupled Receptor Modulation

The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug development. The trifluoromethyl group serves as a bioisosteric replacement for other functional groups, enhancing metabolic stability and receptor binding affinity. Research indicates that such modifications can lead to increased potency in receptor modulation, making it a candidate for developing drugs targeting the endocannabinoid system .

Synthetic Approaches and Derivative Development

2.1. Synthesis Techniques

The synthesis of this compound involves several advanced organic chemistry techniques. The incorporation of the trifluoromethyl group is often achieved through methods such as the use of trifluoromethylating agents or via late-stage functionalization strategies that allow for the selective introduction of this group into existing frameworks .

2.2. Case Studies on Derivatives

Research has focused on creating derivatives of this compound to explore enhanced biological activities. For instance, modifications at the thiophene ring or cyclopentyl moiety have been shown to significantly alter biological properties and improve selectivity towards specific receptors or cancer cell lines . These studies demonstrate the importance of structural variations in optimizing therapeutic efficacy.

Pharmacological Insights

3.1. Mechanisms of Action

The pharmacological profile of this compound suggests multiple mechanisms of action, particularly through its interactions with serotonin receptors and other neurotransmitter systems . This multifaceted approach can lead to potential applications in treating mood disorders alongside its anticancer properties.

3.2. In Vitro Characterization

In vitro studies have characterized the compound's solubility and stability under physiological conditions, essential factors for drug development. The compound's performance in biochemical assays has indicated promising results in terms of selectivity and potency against targeted enzymes and receptors .

Conclusion and Future Directions

The applications of this compound extend across various fields within medicinal chemistry and pharmacology. Ongoing research is likely to uncover more about its potential as a therapeutic agent, particularly in oncology and neuropharmacology.

Data Table: Summary of Findings on this compound

| Application Area | Findings |

|---|---|

| Anticancer Activity | Moderate IC50 values against multiple cancer cell lines; potential for derivative optimization |

| GPCR Modulation | Enhanced binding affinity due to trifluoromethyl modifications; potential therapeutic targets |

| Synthesis Techniques | Advanced organic synthesis methods; late-stage functionalization strategies employed |

| Pharmacological Insights | Multiple mechanisms of action; promising results in in vitro characterization |

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Functional Group Influence

- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (R-SO₂-NH-) offers stronger hydrogen-bonding capacity and acidity compared to carboxamides (R-CO-NH-), as seen in the cyclopropane derivative . This may enhance target binding in enzyme inhibition.

- Trifluoropropyl vs. Chloro/Methyl: The trifluoromethyl group in the target compound increases lipophilicity (logP) and resistance to oxidative metabolism compared to chlorinated (e.g., 5-chlorothiophene in chalcones ) or methylated analogues (e.g., methylamino propanol ).

Conformational Rigidity

Stability and Handling

- Salt formation (e.g., hemisulfate in ) improves stability and crystallinity.

Biologische Aktivität

The compound 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 327.38 g/mol. The trifluoromethyl group and thiophene moiety contribute to its unique chemical properties, enhancing its biological activity.

Research indicates that compounds with trifluoromethyl groups often exhibit altered biological activity due to their electron-withdrawing nature. This modification can enhance binding affinities to biological targets, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Effects

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various trifluoromethyl sulfonamides, including the target compound. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Study 2: Anticonvulsant Properties

In a controlled experimental setup, the compound was tested for anticonvulsant activity using the maximal electroshock (MES) model. The results demonstrated a significant increase in the threshold for induced seizures at therapeutic concentrations .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.